molecular formula C12H12FN5O2 B2629824 (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone CAS No. 1396798-05-2

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone

Cat. No.: B2629824
CAS No.: 1396798-05-2
M. Wt: 277.259
InChI Key: YONDGCPFNQDZAZ-UHFFFAOYSA-N
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Description

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone is an organic compound characterized by the presence of a tetrazole ring, a fluorophenyl group, and a morpholino group

Preparation Methods

The synthesis of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone typically involves multi-step reactions. One common synthetic route includes the formation of the tetrazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and morpholino groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone include:

    N-(4-Fluorobenzoyl)morpholine: This compound shares the fluorophenyl and morpholino groups but lacks the tetrazole ring.

    (2-Fluorophenyl)(morpholino)methanone: Similar in structure but with different functional groups.

    (4-Fluorophenyl)(morpholino)methanone: Another related compound with slight variations in the chemical structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(4-fluorophenyl)tetrazol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O2/c13-9-1-3-10(4-2-9)18-15-11(14-16-18)12(19)17-5-7-20-8-6-17/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONDGCPFNQDZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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